8-Cyclopentyl-7-methoxy Core Enables Sub-150 nM CDK Inhibitory Potency in 2-Aminoquinazoline Derivatives
The 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one core scaffold, when elaborated to the 2-aminoquinazoline derivative BDBM6341 (8-cyclopentyl-7-methoxy-N-[4-(piperazin-1-yl)phenyl]quinazolin-2-amine), achieved an IC50 of 132 nM against CDK/cyclin B in kinase inhibition assays [1]. This potency compares favorably to the 801 nM IC50 observed for the less elaborate N-phenyl analog BDBM6336 (8-cyclopentyl-7-methoxy-N-phenylquinazolin-2-amine) against CDK2/cyclin E, representing a 6.1-fold improvement in potency associated with the extended C2-substituent [2].
| Evidence Dimension | CDK inhibition potency (IC50) |
|---|---|
| Target Compound Data | 132 nM (BDBM6341; 8-cyclopentyl-7-methoxy-N-[4-(piperazin-1-yl)phenyl]quinazolin-2-amine) |
| Comparator Or Baseline | 801 nM (BDBM6336; 8-cyclopentyl-7-methoxy-N-phenylquinazolin-2-amine) |
| Quantified Difference | 6.1-fold improved potency (801 nM / 132 nM) |
| Conditions | GST-retinoblastoma substrate, 12 µM ATP/[gamma-32P] ATP, pH 7.4, 2°C |
Why This Matters
Demonstrates that the 8-cyclopentyl-7-methoxy core, when paired with an appropriate C2-substituent, can achieve low-nanomolar CDK inhibitory potency suitable for hit-to-lead optimization programs.
- [1] BindingDB. BDBM6341: 2-Aminoquinazoline 20 (8-cyclopentyl-7-methoxy-N-[4-(piperazin-1-yl)phenyl]quinazolin-2-amine). IC50: 132 nM against CDK/cyclin B, pH 7.4, 2°C, 12 µM ATP. View Source
- [2] BindingDB. BDBM6336: 2-Aminoquinazoline 15 (8-cyclopentyl-7-methoxy-N-phenylquinazolin-2-amine). IC50: 801 nM against CDK2/G2/mitotic-specific cyclin-1, pH 7.4, 2°C, 12 µM ATP. View Source
